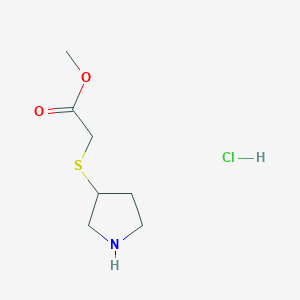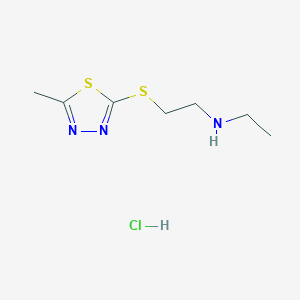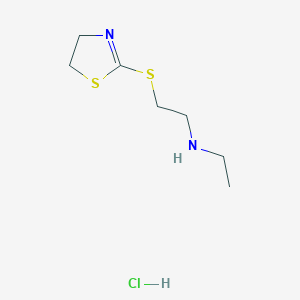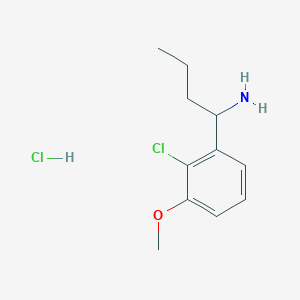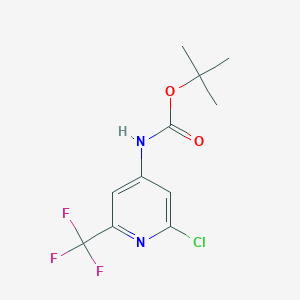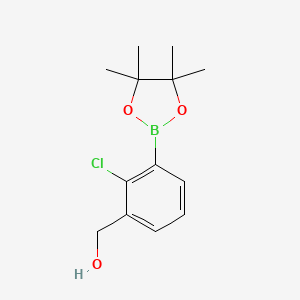
(2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
“(2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound. It is commonly used in the field of medicine and as a chemical intermediate .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Formylphenylboronic acid pinacol cyclic ester .Molecular Structure Analysis
The molecular structure analysis of this compound can be done using vibrational analysis .Chemical Reactions Analysis
This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.149 g/mL at 25ºC (lit.), a boiling point of 81.5-82ºC13 mm Hg (lit.), and a refractive index of n20/D 1.471 (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
- Compound Synthesis and Structural Confirmation : This compound, as a boric acid ester intermediate, has been synthesized through multi-step reactions and structurally confirmed using techniques like FTIR, NMR, and mass spectrometry. Crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations have provided detailed insights into its molecular structure and properties (Huang et al., 2021).
Molecular Structural Studies
- Conformational and Electrostatic Potential Analysis : Extensive conformational analysis and investigation of molecular electrostatic potential have been conducted, highlighting the physicochemical properties of similar boric acid ester compounds. This involves comparing DFT-optimized molecular structures with those determined by single-crystal X-ray diffraction (Huang et al., 2021).
Applications in Chemical Synthesis
- Synthesis of Boron-Containing Compounds : This compound has been utilized in the synthesis of boron-containing derivatives, demonstrating its utility in creating novel chemical entities with potential biological activities. The process involved reactions like Miyaura borylation, highlighting the versatility of this compound in chemical synthesis (Das, Tang, & Sanyal, 2011).
Material Science Applications
- Formation of Boronated Compounds for Material Sciences : The formation of boronated compounds, including derivatives of this compound, has implications in material sciences, particularly in the development of novel materials with unique structural and functional properties (Clegg et al., 1996).
Spectroscopic and Vibrational Property Studies
- Spectroscopic and Vibrational Analysis : Research has been conducted on the synthesis of related compounds, followed by characterization through spectroscopy and X-ray diffraction. These studies offer insights into the vibrational properties and molecular structure, which are critical in understanding the behavior of such compounds in various applications (Wu, Chen, Chen, & Zhou, 2021).
Biological and Medical Research
- Exploration in Biological Systems : Although excluded from drug use and dosage, it's worth noting that related boron-containing compounds have been investigated for their potential biological activities, including their interactions with biological cells. This includes studying their cytotoxicity and cellular uptake, hinting at the potential biomedical applications of such compounds (Morrison et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound could interact with these types of molecules in the body.
Mode of Action
The compound is likely to interact with its targets through a process known as phosphitylation . This process involves the transfer of a phosphorus-containing group to the target molecule, which can result in significant changes to the target’s properties and functions.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential role in phosphitylation, it could lead to significant changes in the properties and functions of target molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLMMENVLOTBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151770 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400755-07-8 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400755-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)benzoic acid](/img/structure/B1471363.png)
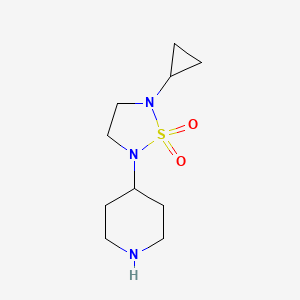

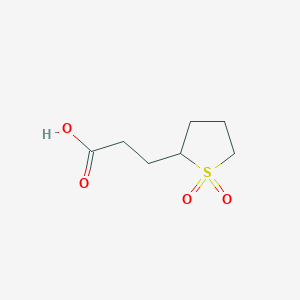
![3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid](/img/structure/B1471372.png)


